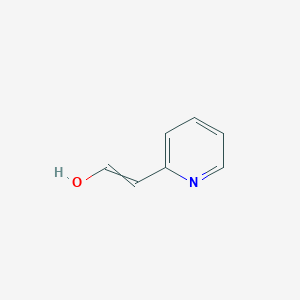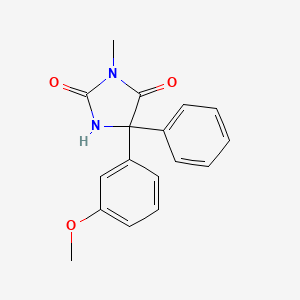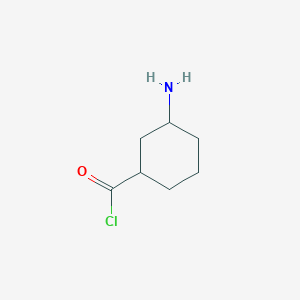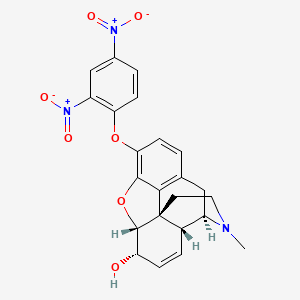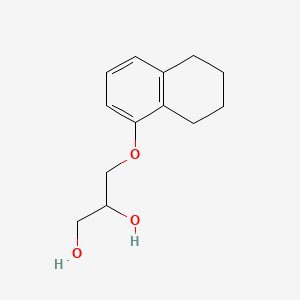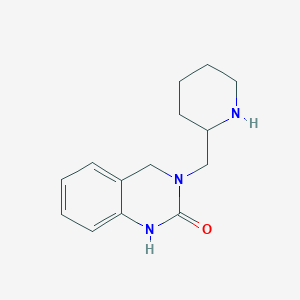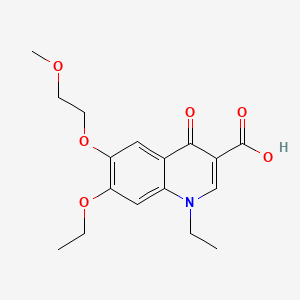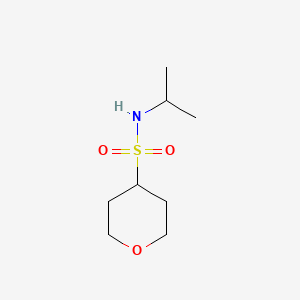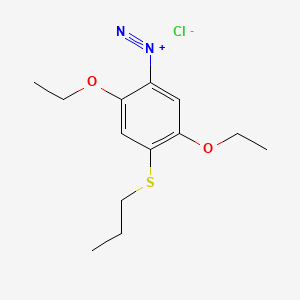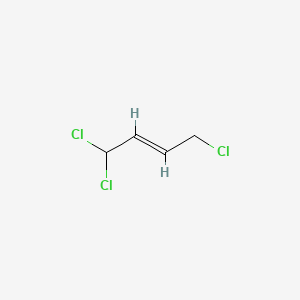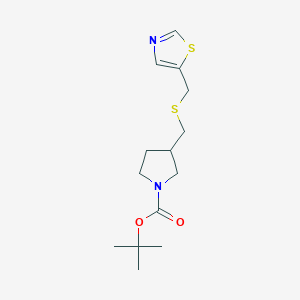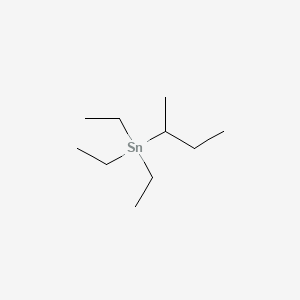
Sec-butyl(triethyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl (1-methylpropyl)stannane is an organotin compound with the molecular formula C10H24Sn It is a derivative of stannane, where the tin atom is bonded to three ethyl groups and one 1-methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethyl (1-methylpropyl)stannane can be synthesized through several methods. One common approach involves the reaction of triethylstannyl chloride with 1-methylpropyl magnesium bromide in the presence of a suitable solvent such as diethyl ether. The reaction proceeds under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. The product is then purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of triethyl (1-methylpropyl)stannane follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then subjected to rigorous purification processes to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Triethyl (1-methylpropyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The ethyl or 1-methylpropyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield organotin oxides, while substitution reactions can produce a variety of organotin halides .
Scientific Research Applications
Triethyl (1-methylpropyl)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and toxicity.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry.
Industry: It is used in the production of polymers and as a stabilizer in PVC.
Mechanism of Action
The mechanism of action of triethyl (1-methylpropyl)stannane involves its interaction with various molecular targets. In organic synthesis, it acts as a nucleophile, participating in substitution and addition reactions. In biological systems, it can interact with cellular components, potentially disrupting normal cellular functions. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Triethylstannane: Similar structure but lacks the 1-methylpropyl group.
Tributyltin hydride: Another organotin compound with different alkyl groups.
Trimethyltin chloride: Contains methyl groups instead of ethyl and 1-methylpropyl groups.
Uniqueness
Triethyl (1-methylpropyl)stannane is unique due to the presence of the 1-methylpropyl group, which imparts different chemical and physical properties compared to other organotin compounds. This uniqueness makes it valuable for specific applications in organic synthesis and industrial processes .
Properties
CAS No. |
55044-43-4 |
|---|---|
Molecular Formula |
C10H24Sn |
Molecular Weight |
263.01 g/mol |
IUPAC Name |
butan-2-yl(triethyl)stannane |
InChI |
InChI=1S/C4H9.3C2H5.Sn/c1-3-4-2;3*1-2;/h3H,4H2,1-2H3;3*1H2,2H3; |
InChI Key |
STGJVQNLVKLXDL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)[Sn](CC)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


